molecular formula C12H17N3O B8483797 RO 5166017

RO 5166017

Cat. No.: B8483797
M. Wt: 219.28 g/mol
InChI Key: PPONHQQJLWPUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO 5166017 is a heterocyclic compound that contains both oxazole and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO 5166017 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl(phenyl)amine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

RO 5166017 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

RO 5166017 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of RO 5166017 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Methyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
  • 4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrothiazol-2-amine
  • 4-((Ethyl(phenyl)amino)methyl)-4,5-dihydroimidazol-2-amine

Uniqueness

RO 5166017 is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)

InChI Key

PPONHQQJLWPUPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1COC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.